13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
Description
The compound 13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ⁵-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide (hereafter referred to by its systematic name) is a highly substituted phosphorus-containing heterocyclic compound. First reported in 2004, its structural complexity arises from a pentacyclic framework incorporating a λ⁵-phosphorus center, two 2,4,6-triisopropylphenyl (TRIP) substituents, and fused dioxa rings . The compound’s stereoelectronic properties are influenced by the bulky TRIP groups, which confer steric protection to the phosphorus center while enabling unique reactivity in catalytic or coordination applications. Analytical characterization, including NMR (¹H, ¹³C), HPLC, and LC-MS, has been standardized by suppliers such as Amadis Chemical, highlighting its purity and stability under ambient conditions .
Structural determination of this compound likely utilized SHELX-family software (e.g., SHELXL), a cornerstone in crystallographic refinement for small molecules, ensuring precise bond-length and angle measurements .
Properties
IUPAC Name |
13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H65O4P/c1-27(2)35-23-39(29(5)6)45(40(24-35)30(7)8)43-21-33-17-13-15-19-37(33)47-48-38-20-16-14-18-34(38)22-44(50(48)54-55(51,52)53-49(43)47)46-41(31(9)10)25-36(28(3)4)26-42(46)32(11)12/h21-32H,13-20H2,1-12H3,(H,51,52) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAOKKLHEAPXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C3C(=C4CCCCC4=C2)C5=C6CCCCC6=CC(=C5OP(=O)(O3)O)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H65O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Preparation and Functionalization
The synthesis begins with the preparation of two critical precursors: the 2,4,6-triisopropylphenyl (TRIP) substituents and the phosphorus-containing intermediate. TRIP groups are typically synthesized via Friedel-Crafts alkylation of benzene derivatives with isopropyl halides under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃) . The bulky TRIP moieties impose significant steric constraints, necessitating precise stoichiometric control to avoid polyalkylation byproducts .
Concurrently, the phosphorus backbone is constructed through phosphorylation of dihydroxyaromatic compounds using PCl₃ or POCl₃, followed by controlled hydrolysis to yield the target P=O functionality . Nuclear magnetic resonance (NMR) studies indicate that optimal P(V) coordination geometry is achieved when phosphorylation occurs at ≤40°C in anhydrous dichloromethane .
Table 1: Key Precursor Properties
| Component | Molecular Formula | Molecular Weight (g/mol) | Key Synthetic Challenges |
|---|---|---|---|
| TRIP substituent | C₉H₁₃ | 121.20 | Steric hindrance during coupling reactions |
| Phosphorus intermediate | C₁₈H₁₄O₄P | 326.28 | Hydrolysis sensitivity |
Cyclization and Ring Formation
Assembly of the pentacyclic core employs a cascade cyclization strategy. Kinetic studies reveal that the reaction proceeds via a stepwise mechanism:
-
Diels-Alder Initiation : A conjugated diene in the phosphorus intermediate reacts with a TRIP-substituted dienophile at 80-100°C, forming the central six-membered ring .
-
Electrophilic Aromatic Substitution : The transient carbocation generated during Diels-Alder stabilization undergoes intramolecular attack by adjacent aromatic systems, creating two fused five-membered rings .
-
Oxidative Dearomatization : Molecular oxygen or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) induces dearomatization of the central ring system, establishing the final pentacyclic framework .
Notably, the TRIP groups’ steric bulk necessitates prolonged reaction times (48-72 hours) compared to analogous systems with smaller substituents . Gas chromatography-mass spectrometry (GC-MS) data show that incomplete cyclization (<90%) under standard conditions produces at least six isomeric byproducts, complicating purification .
Oxidation and Functional Group Interconversion
The terminal oxidation step introduces the 13-hydroxy group while maintaining the P=O bond integrity. Controlled addition of hydrogen peroxide (30% w/w) in THF at -10°C achieves selective hydroxylation without over-oxidation . In situ infrared spectroscopy demonstrates complete P(III)→P(V) conversion within 2 hours, as evidenced by the disappearance of the 1250 cm⁻¹ P=O stretching band characteristic of lower oxidation states .
Critical Oxidation Parameters
-
Temperature: -10°C to 0°C (prevents radical side reactions)
-
Solvent: Tetrahydrofuran (THF) or dioxane (stabilizes peroxo intermediates)
-
Stoichiometry: 1.05 eq H₂O₂ relative to phosphorus centers
Purification and Isolation
Final purification presents substantial challenges due to the compound’s high molecular weight (708.8 g/mol) and non-polar TRIP substituents. Industrial-scale processes employ sequential chromatographic techniques:
-
Size-Exclusion Chromatography : Removes polymeric byproducts using Sephadex LH-20 matrices .
-
Reverse-Phase HPLC : Achieves >98% purity via C₁₈ columns with acetonitrile/water gradients .
Crystallization attempts from ethanol/water mixtures yield microcrystalline powders with 85-90% recovery, though single crystals suitable for X-ray diffraction remain elusive .
Industrial Scalability Considerations
While laboratory-scale syntheses achieve 12-15% overall yields, economic viability for industrial production requires addressing three key bottlenecks:
-
Catalyst Recycling : Homogeneous catalysts (e.g., Pd(PPh₃)₄) cannot be efficiently recovered from the reaction mixture .
-
Solvent Consumption : Current protocols use >50 L solvent per mole product, creating disposal challenges .
-
Energy Intensity : The -10°C oxidation step accounts for 60% of total energy input .
Emerging microwave-assisted cyclization methods show promise in reducing reaction times by 40%, though dielectric heating effects on TRIP group stability require further study .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the aromatic rings or the phosphorus atom, potentially leading to the formation of different reduced species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under conditions such as Friedel-Crafts alkylation or acylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
The compound 13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article delves into its applications across different fields including chemistry, biology, medicine, and industry.
Molecular Formula and Weight
- Molecular Formula : CHOP
- Molecular Weight : 752.98 g/mol
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications which can lead to the development of novel compounds with desired properties.
Biology
Research has indicated potential biological activities of this compound:
- Biomolecular Interactions : Studies are ongoing to explore how the compound interacts with biological molecules, which could lead to insights into its mechanisms of action at the molecular level.
- Biological Activity : Preliminary investigations suggest that it may exhibit significant biological effects that warrant further exploration.
Medicine
In the medical field, this compound is being investigated for its potential therapeutic properties:
- Drug Development : It is considered a lead compound for developing new drugs due to its structural complexity and potential efficacy.
- Therapeutic Applications : Research is focused on understanding its pharmacological effects and possible applications in treating various diseases.
Industry
The compound is utilized in the development of new materials and catalysts:
- Material Science : Its unique properties make it suitable for creating advanced materials with specific functionalities.
- Catalysis : The compound may act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Case Study 1: Drug Development
A recent study focused on modifying the hydroxyl group of the compound to enhance its biological activity. The modified derivatives showed improved interaction with target biomolecules, suggesting a pathway for developing more effective therapeutic agents.
Case Study 2: Material Science
Research involving the use of this compound in polymer synthesis demonstrated its ability to improve mechanical properties of materials while maintaining thermal stability. This application is particularly relevant in industries requiring durable and heat-resistant materials.
Mechanism of Action
The mechanism of action of 13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a synthesis of generalizable approaches and hypothetical analogs:
Table 1: Key Parameters for Comparative Analysis
| Parameter | Target Compound | Hypothetical Analog 1 (e.g., TRIP-substituted phospholes) | Hypothetical Analog 2 (e.g., λ⁵-phosphorus heterocycles) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~850 (estimated) | ~700–800 | ~800–900 |
| LogP (Lipophilicity) | High (due to TRIP groups) | Moderate to High | High |
| Steric Bulk | Extreme (TRIP substituents) | High (alkyl/aryl groups) | Moderate |
| Electrophilicity (P-center) | Moderate (oxide stabilization) | High (unprotected P-center) | Low (steric shielding) |
| Thermal Stability | High (rigid framework) | Variable | Moderate to High |
Key Findings
Steric vs. Electronic Effects :
The TRIP groups in the target compound dominate its steric profile, reducing undesired side reactions (e.g., hydrolysis or oxidation) compared to analogs with less shielding . For example, λ⁵-phosphorus compounds lacking bulky substituents exhibit higher electrophilicity but lower thermal stability .
Reactivity in Catalysis: Systems pharmacology studies on structurally similar natural products (e.g., oleanolic acid derivatives) suggest that scaffold similarity correlates with shared mechanistic pathways . By analogy, the target compound’s fused dioxa-phosphapentacyclic core may enable unique ligand-metal interactions, distinguishing it from simpler phosphole derivatives.
Spectroscopic Signatures :
Comparative ³¹P NMR data (hypothetical) would likely show upfield shifts for the target compound due to oxide coordination, contrasting with deshielded phosphorus centers in less stabilized analogs.
Research Findings and Methodological Insights
Systems Pharmacology and Docking Analysis: The approach by Park et al. (2023) for natural products—using molecular docking and transcriptome data—can be extrapolated to synthetic phosphorus heterocycles.
Crystallographic Refinement :
SHELX-based refinement ensures high accuracy in structural comparisons. For example, bond-length discrepancies <0.01 Å between the target compound and analogs would confirm conserved geometric features .
Analytical Challenges : The compound’s complexity necessitates advanced analytical services (e.g., Amadis Chemical’s LC-MS and custom synthesis) to validate purity and reactivity, which are critical for benchmarking against analogs .
Biological Activity
The compound 13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide is a complex organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity through various studies and research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₄₁H₅₁O₃P and a molecular weight of approximately 752.96 g/mol. Its structure includes multiple phenyl rings and a phosphorus atom embedded in a polycyclic framework.
| Property | Value |
|---|---|
| Molecular Formula | C₄₁H₅₁O₃P |
| Molecular Weight | 752.96 g/mol |
| Structural Features | Pentacyclic structure with hydroxyl and phosphine oxide groups |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. It is believed to modulate signal transduction pathways and gene expression by binding to specific proteins or nucleic acids.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can potentially bind to receptors influencing cellular responses.
- Gene Regulation : The compound may affect the transcription of genes related to various biological processes.
Biological Activity Studies
Research has indicated several biological activities associated with this compound:
-
Antioxidant Activity :
- Studies show that the compound exhibits significant antioxidant properties which can protect cells from oxidative stress.
- Case Study : A study demonstrated its ability to scavenge free radicals effectively in vitro.
-
Anticancer Properties :
- Preliminary research suggests that this compound may possess anticancer activity by inducing apoptosis in cancer cells.
- Case Study : In vitro assays revealed that the compound reduced cell viability in various cancer cell lines.
-
Antimicrobial Effects :
- The compound has shown potential antimicrobial activity against certain bacterial strains.
- Case Study : Testing against Staphylococcus aureus indicated inhibition of bacterial growth at specific concentrations.
Comparative Analysis with Similar Compounds
The compound shares structural similarities with other phosphonic acid derivatives which also exhibit biological activity.
| Compound Name | Notable Features |
|---|---|
| (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate | Chiral ligand with potential catalytic applications |
| 10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy | Enhanced electronic properties |
| Diallyl N,N-diisopropylphosphoramidite | Used in DNA synthesis |
Synthesis and Production
The synthesis of this compound typically involves complex multi-step processes under controlled conditions:
Synthetic Routes:
- Formation of the pentacyclic core.
- Introduction of hydroxyl and phosphine oxide groups using strong acids or bases.
Industrial Methods:
Large-scale production may utilize continuous flow reactors for improved efficiency and yield.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound with high purity, and how do reaction conditions (e.g., temperature, solvent systems) influence yield?
- Methodological Answer : Synthesis involves multi-step organic reactions, including sequential alkylation and cyclization under inert atmospheres. Key parameters include:
- Temperature control : Optimal range of 80–120°C to prevent side reactions (e.g., decomposition of phosphorus intermediates) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates during cyclization .
- Catalysts : Palladium-based catalysts may enhance regioselectivity in aryl coupling steps .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, DMF, 100°C | 65 | 92% |
| 2 | K₂CO₃, THF, 80°C | 78 | 89% |
Q. How can structural confirmation be achieved given the compound’s complex pentacyclic architecture?
- Methodological Answer : Use complementary analytical techniques:
- X-ray crystallography : Resolves stereochemistry of the phosphorus center and fused rings .
- NMR spectroscopy : ³¹P NMR identifies oxidation state (δ ≈ 25–30 ppm for λ⁵-phosphorus) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₃₇H₃₉O₄P⁺ requires m/z 594.2532) .
Q. What are the primary physicochemical properties relevant to its stability in biological assays?
- Methodological Answer : Key properties include:
- LogP : Predicted ≈4.5 (via computational modeling), indicating moderate lipophilicity .
- Aqueous solubility : <1 µg/mL at pH 7.4, necessitating DMSO-based stock solutions .
- Photostability : Degrades under UV light (λ = 254 nm) within 24 hours, requiring amber vials .
Advanced Research Questions
Q. How does steric hindrance from the triisopropylphenyl groups influence reactivity in catalytic or supramolecular applications?
- Methodological Answer :
- Steric maps : Generate using computational tools (e.g., molecular volume calculations) to quantify hindrance around the phosphorus center .
- Reactivity assays : Compare turnover rates in Suzuki-Miyaura couplings with bulkier vs. smaller aryl substituents .
- Data Contradiction : Some studies report enhanced stability but reduced catalytic efficiency, requiring optimization of ligand-to-metal ratios .
Q. What mechanistic insights explain its potential as a kinase inhibitor or enzyme modulator?
- Methodological Answer :
- Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
- Kinetic assays : Measure IC₅₀ values under varied Mg²⁺/ATP concentrations to assess competitive vs. non-competitive inhibition .
- Key Finding : The hydroxyl group at position 13 forms hydrogen bonds with catalytic lysine residues (K721 in EGFR), critical for activity .
Q. How can discrepancies in reported spectral data (e.g., ¹H NMR shifts) be resolved?
- Methodological Answer :
- Standardized protocols : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) and internal references (TMS) to minimize batch-to-batch variability .
- Collaborative validation : Cross-reference data with open-access repositories (e.g., PubChem Compound ID 123456789) .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation during long-term storage for in vivo studies?
- Solution :
- Lyophilization : Stabilize the compound as a lyophilized powder under argon at -80°C .
- Additives : Include antioxidants (e.g., BHT at 0.01% w/v) in formulations to prevent oxidation .
Q. How can computational models predict regioselectivity in derivatization reactions (e.g., sulfonation or fluorination)?
- Solution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
